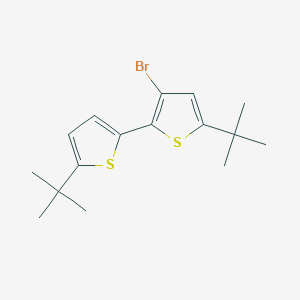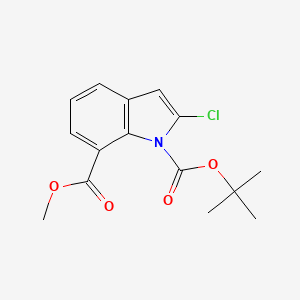
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a chloro group attached to the indole ring, along with two carboxylate groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, additional steps are required to introduce the tert-butyl, methyl, and chloro groups, as well as the carboxylate groups.
Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The carboxylate groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate has various scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with biological targets. They are investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is studied for its potential therapeutic applications. Indole derivatives are known to exhibit a wide range of pharmacological activities, making them valuable in drug discovery and development.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various receptors and enzymes, influencing biological pathways. The presence of the tert-butyl, methyl, and chloro groups can modulate the compound’s binding affinity and selectivity. The carboxylate groups may also play a role in the compound’s solubility and overall bioactivity.
相似化合物的比较
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate can be compared with other indole derivatives, such as:
1H-indole-3-carbaldehyde: This compound is a precursor for synthesizing various biologically active molecules. It differs from this compound in its functional groups and overall structure.
Indole-3-acetic acid: A plant hormone involved in growth and development. It has a simpler structure compared to this compound and is primarily used in plant biology studies.
5-fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide: This compound has shown antiviral activity and is structurally different due to the presence of a fluoro group and a thiosemicarbazide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H16ClNO4 |
|---|---|
分子量 |
309.74 g/mol |
IUPAC 名称 |
1-O-tert-butyl 7-O-methyl 2-chloroindole-1,7-dicarboxylate |
InChI |
InChI=1S/C15H16ClNO4/c1-15(2,3)21-14(19)17-11(16)8-9-6-5-7-10(12(9)17)13(18)20-4/h5-8H,1-4H3 |
InChI 键 |
PLNHJEDDKWOVQL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C(=CC=C2)C(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


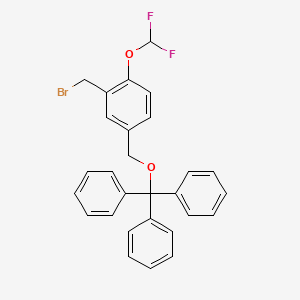
![tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15235391.png)
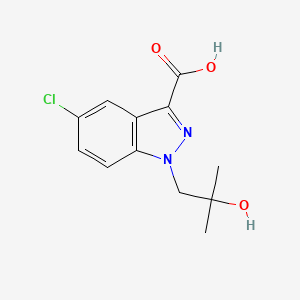
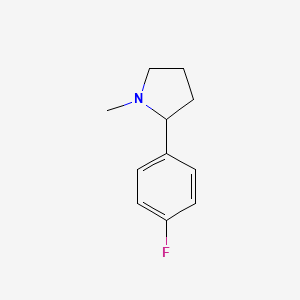
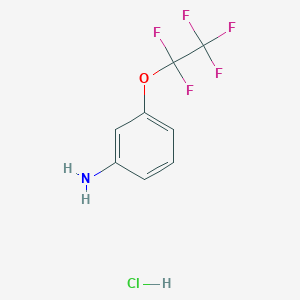
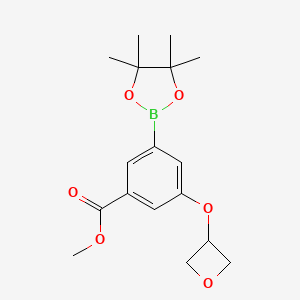
![Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15235436.png)
![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15235446.png)


![Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15235464.png)


